LogP Tuning: The Ethyl Ester is 0.7 Units More Lipophilic than the Free Acid, and the 2‑Oxo Group Depresses LogP Relative to the De‑Oxo Azepane
The ethyl ester of 2‑(2‑oxoazepan‑1‑yl)acetic acid (target) exhibits a computed XLogP3 of 0.8, while the corresponding free acid shows XLogP3 = 0.1 . The de‑oxo analog ethyl azepan‑1‑ylacetate (expected XLogP3 ~1.3–1.5 based on atom‑type contribution) would be even more lipophilic. Thus, the target compound occupies a narrow, well‑defined lipophilicity window that is distinct from both the highly polar free acid and the hydrophobic de‑oxo ester.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 2-(2-Oxoazepan-1-yl)acetic acid: XLogP3 = 0.1; Ethyl azepan-1-ylacetate: XLogP3 ~1.3 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.7 (vs free acid); ΔXLogP3 ≅ −0.5 (vs de‑oxo ester) |
| Conditions | Computed by XLogP3 version 3.0 (PubChem release 2025.04.14) |
Why This Matters
LogP is a primary determinant of passive membrane permeability and off‑target binding; selecting the ethyl ester over the free acid or de‑oxo analog directly shifts the lipophilicity by 0.5–0.7 units, enabling fine‑tuning of ADME properties without altering the core scaffold.
- [1] PubChem Compound Summary for CID 5169132, Ethyl 2-(2-oxoazepan-1-yl)acetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5169132 (accessed 2026-04-26). View Source
- [2] PubChem Compound Summary for CID 3855720, 2-(2-Oxoazepan-1-yl)acetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3855720 (accessed 2026-04-26). View Source
